molecular formula C10H9F3N2 B13299567 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13299567
M. Wt: 214.19 g/mol
InChI Key: SDSNYVQGWAQZGW-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethylamino group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the ethylamino group and the trifluoromethyl group onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-(trifluoromethyl)benzonitrile, is reacted with ethylamine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 50-70°C to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the ethylamino and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylamino group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-(ethylamino)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3

InChI Key

SDSNYVQGWAQZGW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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